molecular formula C17H15FN2OS B2401637 N-[2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl]but-2-ynamide CAS No. 2094251-18-8

N-[2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl]but-2-ynamide

Cat. No. B2401637
CAS RN: 2094251-18-8
M. Wt: 314.38
InChI Key: VNEROUVWNKVJMU-UHFFFAOYSA-N
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Description

The compound “N-[2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl]but-2-ynamide” is a complex organic molecule. It contains a fluorophenyl group, a tetrahydrobenzothiazole group, and a but-2-ynamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydrobenzothiazole ring and the attachment of the fluorophenyl and but-2-ynamide groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole ring suggests that the compound may have aromatic properties. The fluorophenyl group would introduce electronegativity due to the presence of fluorine .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The fluorophenyl group may undergo reactions typical of aryl halides, while the but-2-ynamide group could participate in reactions involving the carbon-nitrogen double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity and potentially its solubility in different solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies could focus on its pharmacological effects, toxicity, and therapeutic potential .

properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c1-2-4-15(21)19-13-5-3-6-14-16(13)20-17(22-14)11-7-9-12(18)10-8-11/h7-10,13H,3,5-6H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEROUVWNKVJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCCC2=C1N=C(S2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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